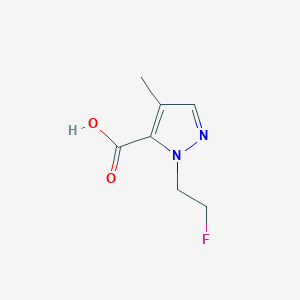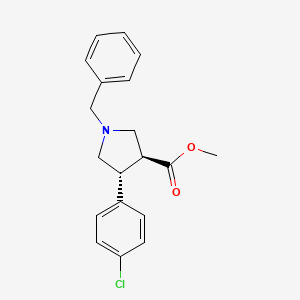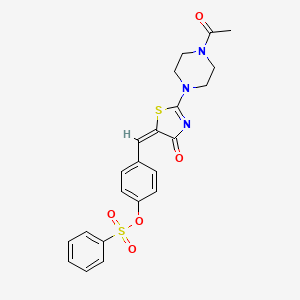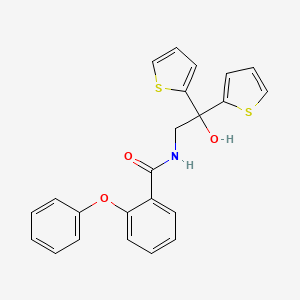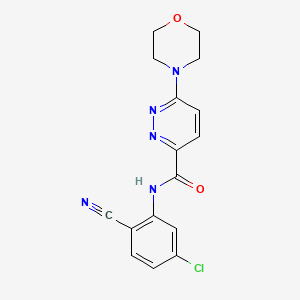
N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide, also known as JNK-IN-8, is a small molecule inhibitor that targets c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. JNKs are activated by various stimuli, such as stress, cytokines, and growth factors, and are involved in the pathogenesis of many diseases, including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds with structural similarities to "N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide" often focuses on their synthesis and crystal structure determination. For instance, the synthesis of related indazole carboxamide derivatives has been reported, which involves condensation reactions followed by characterization techniques such as crystal structure determination (Jiu-Fu Lu et al., 2017). These studies are fundamental for understanding the molecular geometry, stability, and potential intermolecular interactions of these compounds, laying the groundwork for further application-driven research.
Antitumor and Antimicrobial Activities
Several derivatives structurally related to "N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide" have been evaluated for their biological activities, including antitumor and antimicrobial effects. Compounds bearing the morpholino group and similar heterocyclic frameworks have demonstrated inhibitory activities against various cancer cell lines, providing insights into their potential as anticancer agents (Xuechen Hao et al., 2017). Moreover, derivatives with modifications on the pyrazine and phenyl core have shown significant in vitro activity against Mycobacterium tuberculosis, suggesting applications in developing new antimycobacterial agents (J. Zítko et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide is the Purkinje neurons in the cerebellum . These neurons play a crucial role in motor coordination and learning .
Mode of Action
The compound interacts with the BK channels of the Purkinje neurons . The activation of these channels by the compound helps to restore the regularity of the spiking activity of the Purkinje neurons . This interaction and the resulting changes contribute to the therapeutic effects of the compound .
Biochemical Pathways
The compound affects the ion channel regulation in the Purkinje neurons . Dysregulation of these ion channels is a common pathophysiological mechanism that drives motor impairment and vulnerability to degeneration in cerebellar ataxias . By targeting these ion channels, the compound can potentially alleviate the symptoms of these conditions .
Result of Action
The activation of the BK channels by the compound leads to the restoration of the regularity of the spiking activity of the Purkinje neurons . This can potentially alleviate the motor impairment and vulnerability to degeneration observed in cerebellar ataxias .
Propiedades
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-2-1-11(10-18)14(9-12)19-16(23)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9H,5-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOGEBGOSDIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/no-structure.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
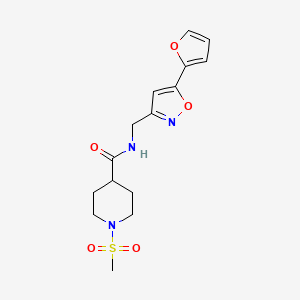
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)
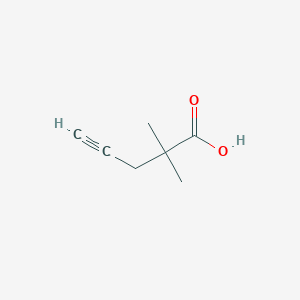
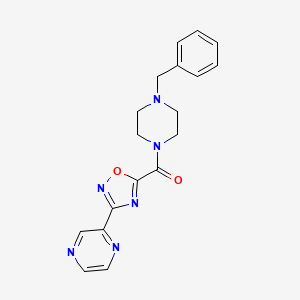
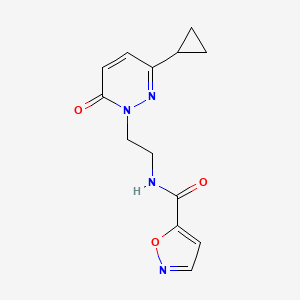
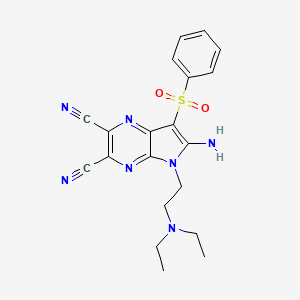
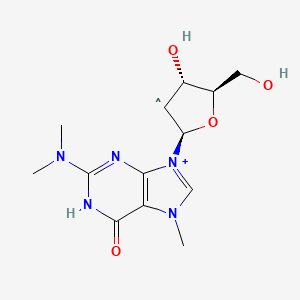
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
